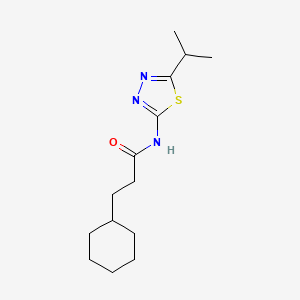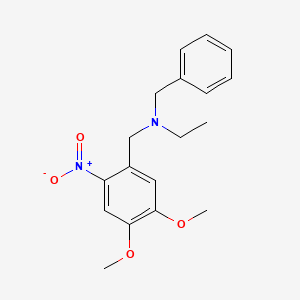
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide, also known as DPAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can induce apoptosis in cancer cells by activating caspases, a group of enzymes that play a key role in the process of programmed cell death. 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide.
将来の方向性
There are several future directions for the research on 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide. One potential direction is the development of new cancer treatments based on 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide. Another direction is the investigation of the potential side effects of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and the determination of the safe dosage for human use. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential candidate for the development of new cancer treatments and the treatment of inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and its potential side effects.
合成法
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenol with 3-fluoroaniline followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization techniques.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-6-7-15(12(2)8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQYMYGZIHEMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)





